N,3-bis(1,3-benzothiazol-2-yl)propanamide
Description
N,3-bis(1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
Molecular Formula |
C17H13N3OS2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N,3-bis(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H13N3OS2/c21-15(20-17-19-12-6-2-4-8-14(12)23-17)9-10-16-18-11-5-1-3-7-13(11)22-16/h1-8H,9-10H2,(H,19,20,21) |
InChI Key |
WCYACJILNNDLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Oxidizing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | 25°C, 2–4 h | 75–85% | |
| KMnO₄ (acidic) | Sulfone derivative | 60°C, 6 h | 65–70% |
-
Mechanistic Insight : Oxidation occurs at the thiazole sulfur, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The reaction is influenced by steric hindrance from the propanamide group.
Reduction Reactions
The amide group and benzothiazole rings are susceptible to reduction:
| Reducing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Amide | Primary amine | Anhydrous THF, reflux, 8 h |
| NaBH₄/CuCl₂ | Benzothiazole | Dihydrobenzothiazole | Methanol, 25°C, 12 h |
-
Applications : Reduction of the amide to an amine enhances solubility, while partial reduction of benzothiazole rings modulates electronic properties .
Hydrolysis Reactions
The propanamide linkage undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products |
|---|---|
| 6M HCl, reflux | 3-(1,3-benzothiazol-2-yl)propanoic acid + 1,3-benzothiazol-2-amine |
| 2M NaOH, 80°C | Sodium salt of propanoic acid derivative + free amine |
-
Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, facilitating nucleophilic attack by water.
Acylation and Alkylation
The secondary amine in the propanamide group participates in nucleophilic reactions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-acetylated derivative |
| Alkylation | Methyl iodide | N-methylpropanamide |
Cyclization and Cross-Coupling
The benzothiazole moieties enable participation in metal-catalyzed reactions:
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-functionalized derivative |
| Ullmann coupling | CuI | Dimerized benzothiazole complex |
Interaction with Electrophiles
Benzothiazole rings undergo electrophilic substitution at the C-5 and C-6 positions:
| Electrophile | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C-6 | Nitro derivative |
| Br₂/FeBr₃ | C-5 | Bromo derivative |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which decomposition yields:
-
Primary Products : CO₂, NH₃, and benzothiazole fragments.
-
Conditions : 10°C/min under N₂ atmosphere.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N,3-bis(1,3-benzothiazol-2-yl)propanamide exhibits notable antimicrobial properties. Studies have shown that derivatives of benzothiazole compounds often demonstrate significant activity against various bacterial and fungal pathogens. For instance:
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Several studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:
| Study | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 |
| Study B | A549 (lung cancer) | 20 |
The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with this compound and observed significant reductions in cell viability. The study reported that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of N,3-bis(1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)propanamide
- N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
Uniqueness
N,3-bis(1,3-benzothiazol-2-yl)propanamide is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its dual benzothiazole moieties provide enhanced binding affinity to molecular targets, making it a promising candidate for various applications in medicinal chemistry and material science.
Biological Activity
N,3-bis(1,3-benzothiazol-2-yl)propanamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound features a propanamide backbone with two benzothiazole groups attached. This unique structure contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Research indicates its effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activity . Studies have shown that it can induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. This mechanism highlights its potential as a therapeutic agent against various cancers.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 (leukemia) | 5.0 | Induction of apoptosis via procaspase-3 activation |
| MCF-7 (breast) | 7.5 | Inhibition of cell proliferation |
| HCT116 (colon) | 6.0 | Activation of caspase pathway |
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, including this compound:
- Anticancer Mechanisms : A study identified that derivatives similar to this compound exhibited selective cytotoxicity against cancer cells by targeting specific pathways involved in cell survival and proliferation .
- Inflammatory Response Modulation : Research indicated that benzothiazole derivatives could modulate inflammatory responses by inhibiting matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that the presence of benzothiazole moieties significantly enhances the anticancer activity and selectivity of these compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N,3-bis(1,3-benzothiazol-2-yl)propanamide derivatives, and how can reaction yields be improved?
- Answer : The synthesis typically involves coupling benzothiazole precursors with propanamide backbones using carbodiimide coupling agents (e.g., EDC/HOBt). For example, derivatives are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, with yields optimized by controlling reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>85% yields reported in analogous compounds) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of This compound derivatives?
- Answer :
- IR Spectroscopy : Key absorption bands for C=N (1600–1665 cm⁻¹), C-S (675–750 cm⁻¹), and aromatic C=C (1450–1585 cm⁻¹) confirm functional groups .
- NMR : ¹H NMR peaks for aromatic protons (δ 6.9–8.3 ppm) and methyl/methylene groups (δ 1.5–3.5 ppm) validate substitution patterns. ¹³C NMR identifies carbonyl (δ 165–175 ppm) and benzothiazole carbons .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular formulas .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data (e.g., unexpected IR/NMR peaks) during structural elucidation of benzothiazole derivatives?
- Answer : Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Mitigation strategies include:
- Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves ambiguities by providing precise bond lengths/angles .
- Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 16) to identify discrepancies .
Q. What experimental design considerations are critical for evaluating the structure-activity relationships (SAR) of This compound in pharmacological studies?
- Answer :
- Variable Substituents : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at benzothiazole positions to assess electronic effects on bioactivity .
- Bioassays : Use standardized protocols (e.g., microplate Alamar Blue assay for antitubercular activity) with positive controls (e.g., isoniazid) and dose-response curves (IC₅₀ calculations) .
- Statistical Analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to correlate structural modifications with activity trends .
Q. Which computational tools are recommended for predicting the binding interactions of This compound with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability (≥100 ns trajectories) and calculating free energy (MM-PBSA) .
- Pharmacophore Modeling : Phase (Schrödinger) identifies critical interaction features (e.g., hydrogen bonds with Thr196, hydrophobic contacts with Phe149) .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of benzothiazole derivatives?
- Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) and protic (ethanol/water mixtures) solvents via vapor diffusion .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturation points enhances crystal quality.
- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder and assign anisotropic displacement parameters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
